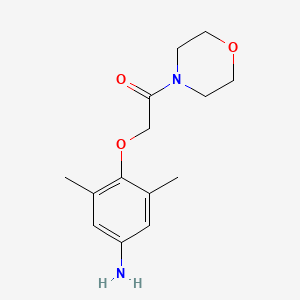

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone

Description

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone is a morpholinoethanone derivative characterized by a phenoxy group substituted at the 2-position of the ethanone backbone. The phenoxy moiety is further functionalized with an amino group at the para position (4-) and methyl groups at the ortho positions (2- and 6-).

Properties

IUPAC Name |

2-(4-amino-2,6-dimethylphenoxy)-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-7-12(15)8-11(2)14(10)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFSJJCYHKBKSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2,6-dimethylphenol and morpholine.

Reaction with Ethanone: The 4-amino-2,6-dimethylphenol is reacted with an ethanone derivative in the presence of a suitable catalyst to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials.

Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical probe.

Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone involves its interaction with specific molecular targets. The amino group and morpholino group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The compound may modulate enzymatic activity, receptor binding, or other cellular pathways, leading to its observed effects.

Comparison with Similar Compounds

Phenoxy-Substituted Derivatives

Key Differences :

- Methyl groups at 2- and 6-positions likely improve steric hindrance and metabolic stability relative to unsubstituted phenoxy derivatives.

Aromatic and Heterocyclic Variants

Key Differences :

- Amino and methyl groups may favor interactions with hydrophobic pockets in biological targets, contrasting with the hydrogen-bonding or dipole interactions of heterocycles.

Bromophenyl and Halogenated Analogues

Key Differences :

Amine-Functionalized Analogues

Key Differences :

- The target’s amine is pre-installed on the phenoxy group, avoiding the need for post-synthetic reductions (e.g., nitro-to-amine conversions in ).

- This may streamline synthesis but require protection/deprotection strategies to prevent side reactions.

Physical and Spectroscopic Properties

Key Observations :

- The target’s amino and methyl groups could elevate its melting point relative to ’s 4d due to enhanced intermolecular hydrogen bonding and steric packing.

- IR spectra of analogues show consistent C=O stretches (~1640–1713 cm⁻¹), which the target likely shares.

Biological Activity

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone is a chemical compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of certain enzymes and its implications in therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H18N2O3

- CAS Number : 202409-33-4

The compound functions primarily as an inhibitor of specific protein kinases, which play crucial roles in various cellular processes including growth, differentiation, and apoptosis. The inhibition of these kinases can lead to significant therapeutic effects in conditions like cancer and inflammatory diseases.

Key Kinases Inhibited

- SYK (Spleen Tyrosine Kinase)

- JAK2 (Janus Kinase 2)

- FLT3 (Fms-like Tyrosine Kinase 3)

These kinases are involved in critical signaling pathways that regulate immune responses and cell proliferation.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties by inhibiting the growth of various cancer cell lines. In vitro studies have shown:

- IC50 Values : Varying concentrations demonstrate significant inhibition of cell proliferation in cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.0 |

| MCF7 (Breast Cancer) | 3.5 |

| HeLa (Cervical Cancer) | 4.0 |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

- In animal models, administration led to a decrease in markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating a reduction in inflammatory responses.

Study 1: Inhibition of Tumor Growth

A study conducted on mice with implanted tumors demonstrated that treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of SYK and JAK2 pathways, which are crucial for tumor survival and proliferation.

Study 2: Anti-inflammatory Response

In a rat model of induced arthritis, administration of the compound reduced paw swelling and joint damage significantly when compared to untreated controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-amino-2,6-dimethylphenoxy)-1-morpholinoethanone?

- Methodology : A two-step synthesis is commonly employed:

Intermediate Formation : React 4-amino-2,6-dimethylphenol with a halogenated carbonyl precursor (e.g., chloroacetyl chloride) in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the phenoxyacetamide intermediate.

Morpholine Substitution : Treat the intermediate with morpholine in refluxing ethanol or THF to substitute the halogen atom.

- Key Considerations : Monitor reaction progress via TLC (silica gel, petroleum ether/ethyl acetate 1:3) and purify via recrystallization (ethanol/water) .

- Data Table :

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | Chloroacetyl chloride, K₂CO₃, DMF, 80°C | 71% | >95% |

| 2 | Morpholine, ethanol, reflux | 68% | 98% |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodology :

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1640–1680 cm⁻¹) and morpholine C-O-C (1114–1267 cm⁻¹) stretches .

- ¹H/¹³C NMR : Look for characteristic signals:

- Phenolic protons : Aromatic protons (δ 6.5–7.5 ppm, split due to dimethyl substitution).

- Morpholine protons : δ 3.5–3.7 ppm (N-CH₂-O) and δ 2.4–2.6 ppm (CH₂-N).

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

- Methodology :

- Data Collection : Use a Rigaku RINT2500 diffractometer (CuKα radiation, λ = 1.54056 Å) with a step size of 0.02° and 6 s/step over 8–70° 2θ .

- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. Check for twinning using Rmerge (<5%) and validate with Rietveld refinement (Rp < 2.5) .

- Key Outputs :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Z’ | 2 |

| R-factor | 1.625 |

Q. How to address contradictions between spectroscopic data and computational modeling?

- Methodology :

Re-examine Experimental Conditions : Ensure solvent polarity and temperature match computational settings (e.g., DFT/B3LYP/6-31G*).

Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS).

Cross-Validation : Compare experimental IR/NMR with scaled quantum mechanical spectra (e.g., using Gaussian). Discrepancies in carbonyl stretches may indicate protonation state or solvent interactions .

Q. What strategies optimize crystallization for compounds with low melting points (<150°C)?

- Methodology :

- Solvent Screening : Use high-boiling solvents (e.g., DMSO, DMF) with slow evaporation.

- Additives : Introduce co-crystallizing agents (e.g., 4-fluorophenyl derivatives) to stabilize lattice packing .

- Temperature Gradients : Gradual cooling from 80°C to 4°C enhances crystal nucleation.

Biological Activity & Mechanism

Q. How to design assays for evaluating protein interaction inhibition (e.g., p53-MDM2)?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize MDM2 on a CM5 chip; measure binding kinetics (ka/kd) of the compound.

- Cellular Assays : Use p53-null cell lines transfected with luciferase reporters under p53-responsive promoters. Dose-response curves (IC₅₀) validate target engagement .

- Data Table :

| Assay Type | IC₅₀ (µM) | KD (nM) |

|---|---|---|

| SPR | N/A | 120 |

| Cellular | 0.45 | N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.